![molecular formula C15H15ClN2O4S2 B2963569 2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide CAS No. 2097884-53-0](/img/structure/B2963569.png)
2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide
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Description
2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C15H15ClN2O4S2 and its molecular weight is 386.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to clopidogrel , a well-known antiplatelet medication. Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It targets the P2Y12 adenosine diphosphate receptor found on the membranes of platelet cells .
Mode of Action
Clopidogrel is metabolized in the liver to produce an active metabolite that irreversibly inhibits the P2Y12 adenosine diphosphate receptor on platelet cell membranes, preventing platelet activation and aggregation .
Biochemical Pathways
Based on the action of clopidogrel, it can be inferred that the compound may affect the platelet activation pathway by inhibiting the p2y12 adenosine diphosphate receptor, thereby preventing the aggregation of platelets and formation of blood clots .
Pharmacokinetics
Clopidogrel is well absorbed from the gastrointestinal tract, metabolized by the liver, and its metabolites are excreted via the kidneys .
Result of Action
Based on the action of clopidogrel, it can be inferred that the compound may prevent platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke .
Properties
IUPAC Name |
2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-7-10-8-18(6-5-13(10)23-14)24(20,21)12-3-1-11(2-4-12)22-9-15(17)19/h1-4,7H,5-6,8-9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZMOFSCMBDRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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